4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a chlorine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with methylhydrazine under acidic conditions to form the desired pyrazolopyridine structure. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to form a carboxyl group or other oxidized derivatives.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.
Major Products:
Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation Products: Carboxylated or hydroxylated derivatives.
Reduction Products: Dihydropyrazolopyridines.
Scientific Research Applications
4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
- 4-chloro-1H-pyrazolo[3,4-b]pyridine
- 1-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-chloro-1H-pyrazolo[4,3-b]pyridine
Comparison:
- Structural Differences: The position of the chlorine and methyl groups, as well as the fusion pattern of the pyrazole and pyridine rings, differentiate these compounds.
- Chemical Properties: The presence of different substituents and ring fusion patterns can affect the compounds’ reactivity, stability, and solubility.
- Biological Activity: Each compound may exhibit distinct biological activities and selectivity towards different molecular targets, making them unique in their applications.
Properties
IUPAC Name |
4-chloro-1-methylpyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLABXSVPSGYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289014-47-6 |
Source
|
Record name | 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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